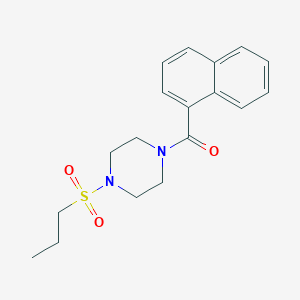
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. NPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain.
Mecanismo De Acción
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. Activation of the 5-HT1A receptor by 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine leads to an increase in the release of serotonin in the brain, which has been shown to have anxiolytic and antidepressant effects. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of serotonin signaling. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine, including its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain. Further studies are needed to elucidate the precise mechanisms of action of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine and its effects on neurotransmitter systems. There is also a need for the development of more selective and potent agonists of the 5-HT1A receptor for use in therapeutic applications.
Métodos De Síntesis
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine can be synthesized by the reaction of 1-naphthoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine. This synthesis method has been optimized to obtain high yields and purity of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine.
Propiedades
IUPAC Name |
naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTZRJPHAOBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)


![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)
![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)


